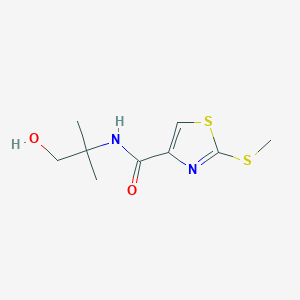
N-(2-hydroxy-1,1-dimethylethyl)-2-(methylthio)-1,3-thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-1,1-dimethylethyl)-2-(methylthio)-1,3-thiazole-4-carboxamide is a compound that has been the subject of scientific research due to its potential in various applications.
Wirkmechanismus
The mechanism of action of N-(2-hydroxy-1,1-dimethylethyl)-2-(methylthio)-1,3-thiazole-4-carboxamide is not fully understood. However, it is believed to inhibit the growth of bacteria and fungi by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects:
N-(2-hydroxy-1,1-dimethylethyl)-2-(methylthio)-1,3-thiazole-4-carboxamide has been shown to have low toxicity and minimal effects on mammalian cells. It has been found to have no significant impact on the viability of human red blood cells and has not been shown to cause any adverse effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-hydroxy-1,1-dimethylethyl)-2-(methylthio)-1,3-thiazole-4-carboxamide in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against both gram-positive and gram-negative bacteria, as well as several species of fungi. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for the research of N-(2-hydroxy-1,1-dimethylethyl)-2-(methylthio)-1,3-thiazole-4-carboxamide. One possible direction is to investigate its potential as a topical antimicrobial agent for the treatment of skin infections. Another direction is to explore its potential as a food preservative due to its antimicrobial properties. Additionally, further research could be conducted to elucidate its mechanism of action and to develop more potent derivatives of this compound.
In conclusion, N-(2-hydroxy-1,1-dimethylethyl)-2-(methylthio)-1,3-thiazole-4-carboxamide is a compound that has shown promise in various scientific research applications. Its broad-spectrum antimicrobial activity and low toxicity make it a potentially useful therapeutic agent. Further research is needed to fully understand its mechanism of action and to explore its potential in various applications.
Synthesemethoden
The synthesis method of N-(2-hydroxy-1,1-dimethylethyl)-2-(methylthio)-1,3-thiazole-4-carboxamide involves the reaction between 2-mercaptothiazoline and tert-butyl carbamate in the presence of a catalyst. The resulting product is then treated with methyl iodide to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-1,1-dimethylethyl)-2-(methylthio)-1,3-thiazole-4-carboxamide has been studied for its potential in various scientific research applications. It has been shown to have antimicrobial properties against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, it has been investigated for its potential as an antifungal agent against Candida albicans.
Eigenschaften
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-2-methylsulfanyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2/c1-9(2,5-12)11-7(13)6-4-15-8(10-6)14-3/h4,12H,5H2,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSRBDGGIRDGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CSC(=N1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-1,1-dimethylethyl)-2-(methylthio)-1,3-thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methoxy-3-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4943162.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4943169.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4943179.png)

![5-(3-chlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4943184.png)
![N-benzyl-2-[4-(4-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4943192.png)

![4-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}morpholine](/img/structure/B4943205.png)
![methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4943207.png)
![5-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B4943232.png)
![N-(1-{[4-(aminosulfonyl)phenyl]amino}-2-oxo-2-phenylethyl)-2-furamide](/img/structure/B4943234.png)
![N-[2-(allyloxy)ethyl]-N-methyl-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B4943235.png)
![N~2~-(4-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4943240.png)
![8-ethoxy-N-[2-(4-morpholinyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4943255.png)